3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride

Description

Systematic IUPAC Nomenclature and Structural Representation

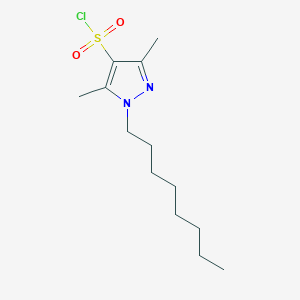

The compound 3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride is a pyrazole derivative with systematic nomenclature derived from its structural features. According to IUPAC rules, the parent heterocycle is a 1H-pyrazole ring. Substituents are numbered to assign the lowest possible locants:

- Methyl groups at positions 3 and 5.

- An octyl chain (C₈H₁₇) at position 1.

- A sulfonyl chloride (-SO₂Cl) group at position 4.

The full IUPAC name reflects this substitution pattern:

1-octyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride .

Structural Representation

The molecular formula is C₁₃H₂₃ClN₂O₂S , with a molecular weight of 306.85 g/mol . Key structural features include:

- A pyrazole ring (five-membered aromatic heterocycle with two adjacent nitrogen atoms).

- Substituents arranged in a planar configuration, as confirmed by X-ray crystallography studies of analogous pyrazole derivatives.

SMILES Notation :CCCCCCCCN1C(=C(C(=N1)C)S(=O)(=O)Cl)C.

InChI Key :GPBFNXPDDCACBU-UHFFFAOYSA-N.

Table 1: Key Structural Descriptors

| Property | Value | Source Citation |

|---|---|---|

| Molecular Formula | C₁₃H₂₃ClN₂O₂S | |

| Molecular Weight | 306.85 g/mol | |

| Substituent Positions | 1 (octyl), 3 (methyl), 4 (SO₂Cl) |

Comparative Analysis of Pyrazole-Based Sulfonyl Halide Nomenclature Conventions

Pyrazole sulfonyl halides follow IUPAC guidelines where the sulfonyl chloride group (-SO₂Cl) is prioritized as the principal functional group. However, nomenclature varies based on substituent complexity:

Case 1: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Case 2: 5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride

Case 3: 1-(4-Trifluoromethyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonyl chloride

- Substituents : A pyrimidinyl heterocycle at position 1.

- Naming : The complex substituent is denoted as a prefix, with numbering starting from the pyrazole ring.

Table 2: Nomenclature Comparison of Pyrazole Sulfonyl Halides

Key Observations:

- Alkyl vs. Aryl Substituents : Aryl groups (e.g., phenyl) take precedence over alkyl chains in alphabetical ordering.

- Functional Group Hierarchy : Sulfonyl chloride (-SO₂Cl) is always the suffix, while other groups (e.g., methoxy) are prefixes.

- Complex Substituents : Bulky or heterocyclic substituents are described using multiplicative prefixes (e.g., "1-(4-trifluoromethyl-2-pyrimidinyl)").

Properties

IUPAC Name |

3,5-dimethyl-1-octylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClN2O2S/c1-4-5-6-7-8-9-10-16-12(3)13(11(2)15-16)19(14,17)18/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBFNXPDDCACBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=C(C(=N1)C)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The primary synthetic approach to 3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride involves the sulfonation and chlorination of the corresponding pyrazole derivative . Specifically, the process starts from 3,5-dimethyl-1-octyl-1H-pyrazole, which undergoes sulfonylation at the 4-position to introduce the sulfonyl chloride group.

Key Preparation Method: Sulfonation with Chlorosulfonic Acid

-

- Starting material: 3,5-dimethyl-1-octyl-1H-pyrazole

- Sulfonating agent: Chlorosulfonic acid (ClSO₃H)

- Solvent: Chloroform (CHCl₃) or similar inert solvent

- Temperature: Low temperature range, typically from -20°C to 0°C to control exothermic reaction

- Reaction time: Variable, generally a few hours until completion

Procedure:

Chlorosulfonic acid is added dropwise to a cooled solution of the pyrazole derivative in chloroform under stirring. The low temperature is maintained to moderate the highly exothermic sulfonation reaction. After completion, the reaction mixture is quenched carefully, followed by workup and purification.Purification:

The crude sulfonyl chloride product is purified by distillation or recrystallization to achieve high purity and yield.Scale-up Considerations:

Industrial scale synthesis uses large reactors with efficient cooling systems to manage heat evolution and ensure safety and product consistency.

Alternative Synthetic Routes and Enhancements

Reflux with Chlorinating Agents:

Some methods employ refluxing the pyrazole intermediate with chlorinating agents such as chloranil in aprotic solvents like xylene for extended periods (25–30 hours). This is followed by alkaline workup and recrystallization from methanol to isolate the sulfonyl chloride derivative.Microwave-Assisted Synthesis:

To improve reaction efficiency and reduce reaction time, microwave-assisted methods have been explored. These techniques accelerate sulfonation and chlorination, potentially increasing yield and reducing byproducts.

Reaction Optimization Parameters

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Temperature | -20°C to 0°C | Controls exothermic reaction |

| Solvent | Chloroform, dichloromethane, or xylene | Non-reactive, good solubility for reactants |

| Molar Ratio (ClSO₃H:Pyrazole) | Slight excess of chlorosulfonic acid (1.1–1.5 eq) | Ensures complete sulfonation |

| Reaction Time | 2–30 hours (depending on method) | Longer reflux for chloranil method; shorter for ClSO₃H |

| Workup | Quenching with water, extraction, drying | Removal of acid residues and byproducts |

| Purification | Distillation or recrystallization | To obtain high purity compound |

Analytical Characterization of Product

Nuclear Magnetic Resonance (NMR):

$$^{1}H$$ and $$^{13}C$$ NMR confirm substitution patterns on the pyrazole ring and the presence of the octyl chain.Mass Spectrometry (MS):

Confirms molecular weight and verifies the presence of the sulfonyl chloride group.Elemental Analysis:

Validates the stoichiometry of C, H, N, and S consistent with the target compound.X-ray Crystallography (if applicable):

Provides definitive structural confirmation, especially useful for crystalline derivatives.

Representative Experimental Data Summary

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonation with ClSO₃H | -20 to 0°C, chloroform, 2–4 hours | 75–85 | Exothermic, requires careful temperature control |

| Chlorination with chloranil | Reflux in xylene, 25–30 hours | 70–80 | Longer reaction time, followed by alkaline workup |

| Microwave-assisted sulfonation | Microwave reactor, reduced time (minutes) | 80–90 | Improved efficiency, less byproduct formation |

| Purification | Recrystallization/distillation | >90 | High purity achieved |

Industrial Scale-Up Notes

- Large-scale reactors equipped with cooling jackets are used to control the exotherm during chlorosulfonic acid addition.

- Continuous stirring ensures uniform reaction and prevents localized overheating.

- Product isolation involves solvent removal under reduced pressure and purification by crystallization.

- Waste acid neutralization and safe handling procedures are critical due to the corrosive nature of chlorosulfonic acid.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonate Thioesters: Formed by the reaction with thiols.

Sulfonic Acids: Formed by oxidation.

Sulfinic Acids: Formed by reduction

Scientific Research Applications

3,5-Dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various biological targets. This reactivity is exploited in the design of enzyme inhibitors and receptor modulators, where the compound can covalently modify specific amino acid residues in the active site of enzymes or receptors, thereby altering their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride and related sulfonyl chlorides are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Analysis of Pyrazole Sulfonyl Chloride Derivatives

Substituent Effects on Reactivity and Solubility

- Alkyl Chain Length : The octyl group in the target compound significantly increases lipophilicity (logP ~4.5 estimated) compared to the ethyl analog (logP ~2.3) and the unsubstituted derivative (logP ~1.8) . This property enhances membrane permeability but reduces aqueous solubility, making it suitable for lipid-based formulations.

- Steric Hindrance : The octyl chain introduces steric bulk, slowing nucleophilic substitution reactions at the sulfonyl chloride group compared to smaller substituents. For instance, reactions with amines may require longer reaction times or elevated temperatures.

- Aromatic vs. Aliphatic Substituents : The phenyl-substituted derivative (CAS 61320-20-5) exhibits higher thermal stability (decomposition >200°C) due to aromatic conjugation, whereas aliphatic analogs like the octyl derivative are more prone to oxidative degradation .

Research Findings and Trends

Recent studies highlight the octyl derivative’s utility in targeted drug delivery systems , where its long alkyl chain facilitates incorporation into liposomal formulations . In contrast, phenyl-substituted derivatives are gaining traction in dye-sensitized solar cells due to their stability and conjugation properties .

Biological Activity

3,5-Dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₄ClN₂O₂S

- CAS Number : 1178299-94-9

The biological activity of pyrazole derivatives often stems from their ability to interact with various biological targets. The sulfonyl chloride group in this compound may facilitate the formation of covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzymes involved in inflammatory and cancer pathways.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor effects. For instance, compounds similar to 3,5-dimethyl-1-octyl-1H-pyrazole have shown cytotoxic effects against various cancer cell lines. Research conducted on related pyrazoles demonstrated their ability to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231), suggesting a potential for therapeutic use in oncology .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . The mechanism involves the inhibition of key signaling pathways associated with inflammation, including NF-kB activation.

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of pyrazoles have been extensively documented. Compounds related to 3,5-dimethyl-1-octyl-1H-pyrazole have been tested against various bacterial strains and phytopathogenic fungi, demonstrating moderate to excellent inhibitory effects on mycelial growth . This suggests potential applications in agricultural settings as fungicides or bactericides.

Case Studies

Q & A

Q. Q1. What are the optimal synthetic conditions for preparing 3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride, and how can reaction efficiency be improved?

Methodological Answer: The synthesis typically involves sulfonation and chlorination steps. A generalized approach includes refluxing pyrazole intermediates with chlorinating agents (e.g., chloranil) in aprotic solvents like xylene for extended durations (25–30 hours), followed by alkaline workup and recrystallization from methanol . To improve efficiency:

- Optimize molar ratios (e.g., chloranil at 1.4 equivalents relative to substrate).

- Monitor reaction progress via TLC or HPLC to reduce over-reaction byproducts.

- Consider microwave-assisted synthesis to shorten reflux times.

Q. Q2. What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substitution patterns (e.g., octyl chain integration, methyl group multiplicity).

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.

- Elemental Analysis: Ensure stoichiometric consistency of C, H, N, and S.

- X-ray Crystallography: For unambiguous structural confirmation (as demonstrated for analogous sulfonamide derivatives in crystallography studies) .

Q. Q3. How does the octyl chain influence the compound’s solubility and stability in experimental settings?

Methodological Answer: The hydrophobic octyl chain enhances lipid solubility, making the compound suitable for organic-phase reactions. However, it may reduce aqueous solubility, requiring solvents like DMSO or THF for biological assays. Stability tests (e.g., accelerated degradation studies under varying pH/temperature) should be conducted, with storage recommendations in anhydrous, inert atmospheres to prevent hydrolysis of the sulfonyl chloride group .

Advanced Research Questions

Q. Q4. How can structural modifications of the pyrazole core (e.g., substituent variations) alter the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Substitutions at the 3,5-positions (e.g., nitro, halogens) increase sulfonyl chloride reactivity by polarizing the S–Cl bond.

- Steric Effects: Bulky substituents (e.g., aryl groups) may hinder nucleophilic attack, requiring elevated temperatures or catalysts like DMAP.

Comparative studies with derivatives (e.g., 3,5-diphenyl analogs) suggest that methyl groups balance reactivity and steric accessibility .

Q. Q5. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values in enzyme inhibition assays)?

Methodological Answer:

- Assay Standardization: Control variables such as solvent purity, enzyme source (e.g., recombinant vs. tissue-extracted), and incubation time.

- Dose-Response Repetition: Perform triplicate experiments with internal controls (e.g., known inhibitors).

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies. Refer to studies on pyrazole-based COX-2 inhibitors for methodological frameworks .

Q. Q6. How can the sulfonyl chloride moiety be leveraged to design targeted probes for protein labeling or bioconjugation?

Methodological Answer:

- Selective Reactivity: The sulfonyl chloride group reacts with amines/thiols under mild conditions (pH 7–9, 4°C).

- Linker Design: Incorporate spacers (e.g., PEG chains) between the pyrazole core and sulfonyl chloride to reduce steric hindrance.

- Validation: Confirm conjugation efficiency via SDS-PAGE or MALDI-TOF, as demonstrated in studies on pyrazole-sulfonamide protein adducts .

Data Interpretation and Experimental Design

Q. Q7. How should researchers design experiments to investigate the compound’s mechanism of action in anticancer assays?

Methodological Answer:

- In Vitro Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with cisplatin as a positive control.

- Pathway Analysis: Perform Western blotting for apoptosis markers (e.g., caspase-3, PARP).

- Comparative Studies: Benchmark against structurally similar pyrazole derivatives (e.g., 3,5-diphenyl analogs) to isolate the octyl chain’s role .

Q. Q8. What computational tools are recommended for predicting the compound’s physicochemical properties and ADMET profiles?

Methodological Answer:

- Software: Use ChemAxon’s MarvinSuite for logP and pKa predictions, SwissADME for bioavailability, and ProTox-II for toxicity.

- Molecular Dynamics (MD): Simulate membrane permeability using GROMACS, leveraging the octyl chain’s hydrophobicity .

Contradiction Management in Literature

Q. Q9. How to address conflicting reports on the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.